molecular formula C12H15N3O2S B10931048 N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide

N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10931048
M. Wt: 265.33 g/mol
InChI Key: UUGDEXCQADXLJE-UHFFFAOYSA-N
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Description

N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methoxymethyl group and a thiophene ring substituted with dimethyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the methoxymethyl group. The thiophene ring is then synthesized separately and functionalized with dimethyl groups. Finally, the two rings are coupled together, and the carboxamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The methoxymethyl and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives with different substituents. Examples include:

  • 1-(Methoxymethyl)-1H-pyrazole
  • 4,5-Dimethyl-2-thiophenecarboxamide
  • Other heterocyclic compounds with similar structures

Uniqueness

N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-[1-(methoxymethyl)pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C12H15N3O2S/c1-8-4-11(18-9(8)2)12(16)14-10-5-13-15(6-10)7-17-3/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

UUGDEXCQADXLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CN(N=C2)COC)C

Origin of Product

United States

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